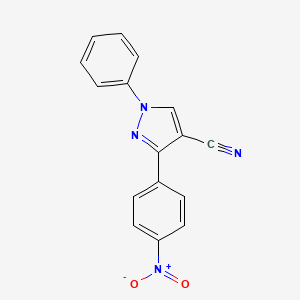![molecular formula C15H23NO B5868991 1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine](/img/structure/B5868991.png)
1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also referred to as IPP or 25I-NBOMe and belongs to the family of phenethylamines. IPP is a synthetic compound that has been developed through chemical synthesis, and its unique structure has made it a subject of interest in various fields of research.
作用機序
The mechanism of action of 1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine is not fully understood. However, it is believed that IPP acts as a partial agonist at the 5-HT2A receptor, which is a subtype of serotonin receptor. This receptor is involved in the regulation of mood, perception, and cognition. The activation of the 5-HT2A receptor by IPP leads to the activation of intracellular signaling pathways, which ultimately results in the physiological and biochemical effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have potent hallucinogenic effects, which include altered perception of reality, visual hallucinations, and changes in mood. This compound has also been found to have anxiogenic effects, which can lead to increased anxiety and agitation. IPP has been shown to have a high affinity for serotonin receptors, which can lead to changes in serotonin levels in the brain. These changes can result in altered mood, appetite, and sleep patterns.
実験室実験の利点と制限
1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine has several advantages for use in laboratory experiments. This compound has a high affinity for serotonin receptors, which makes it a useful tool for studying the physiological and biochemical effects of serotonin. IPP is also a potent hallucinogen, which can be used to study the neural mechanisms underlying altered perception and cognition. However, the use of IPP in laboratory experiments has several limitations. This compound has a narrow therapeutic index, which means that the difference between a therapeutic dose and a toxic dose is small. IPP is also a Schedule I controlled substance, which makes it difficult to obtain for research purposes.
将来の方向性
1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine has potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and addiction. Future research should focus on elucidating the mechanism of action of IPP and its effects on serotonin receptors. This compound also has potential applications in the field of neuroscience, where it can be used to study the neural mechanisms underlying altered perception and cognition. Future research should also focus on developing new analogs of IPP that have improved therapeutic profiles and reduced side effects.
合成法
The synthesis of 1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine involves the reaction of 2-(3-isopropylphenoxy)ethanamine with pyrrolidine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis of IPP is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine has been extensively studied for its potential therapeutic applications. This compound has been found to have a high affinity for serotonin receptors, which are involved in various physiological processes such as mood regulation, appetite, and sleep. IPP has also been shown to have a potent hallucinogenic effect, which has led to its use as a recreational drug.
特性
IUPAC Name |
1-[2-(3-propan-2-ylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13(2)14-6-5-7-15(12-14)17-11-10-16-8-3-4-9-16/h5-7,12-13H,3-4,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVKRJVYGVSTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196309 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[benzyl(2-phenylethyl)amino]ethanol](/img/structure/B5868930.png)
![4-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5868938.png)

![2-{[2-(acetylamino)phenyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5868960.png)

![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5868975.png)

![3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole](/img/structure/B5868993.png)
![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5869002.png)


